Squalamine lactate

Antibacterial Broad-spectrum Antimicrobial resistance

Select Squalamine lactate (MSI-1256F) for its unique dual mechanism: NHE3-mediated antiangiogenic activity and broad-spectrum membrane-disrupting antimicrobial effects. Unlike colistin, it potently targets Gram-positive pathogens (S. aureus MIC 2 mg/L vs >128 mg/L for colistin). Clinically investigated through Phase III for wet AMD with demonstrated ranibizumab synergy, this patented lactate salt delivers superior solubility and stability. Ideal for topical antimicrobial development, host-directed antiviral research, and combination antiangiogenic therapy programs. Request a quote today.

Molecular Formula C37H71N3O8S
Molecular Weight 718.0 g/mol
CAS No. 320725-47-1
Cat. No. B1663428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualamine lactate
CAS320725-47-1
SynonymsMSI-1256F
squalamine lactate
Molecular FormulaC37H71N3O8S
Molecular Weight718.0 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O
InChIInChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1
InChIKeyJMNXSNUXDHHTKQ-QVMSTPCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Squalamine Lactate (CAS 320725-47-1) Product Selection Guide: Aminosterol with Anti-Angiogenic and Broad-Spectrum Antimicrobial Activity


Squalamine lactate (MSI-1256F) is the lactate salt of squalamine, a naturally occurring aminosterol first isolated from the dogfish shark Squalus acanthias [1]. It is a polycationic molecule characterized by a cholestane skeleton linked to a spermidine polyamine at C-3 and a sulfate group at C-24, which confers a unique amphipathic nature [1]. The lactate salt form, which has been the subject of specific composition-of-matter patents for select squalamine salts, enhances aqueous solubility and facilitates pharmaceutical formulation [2]. Its biological activity is characterized by two primary mechanisms: inhibition of angiogenesis through sodium-hydrogen exchanger NHE3 blockade and disruption of the action of VEGF and integrin expression, as well as broad-spectrum antimicrobial activity via membrane disruption [1][3]. This compound has advanced to Phase 3 clinical trials for neovascular age-related macular degeneration and has been investigated in oncology, establishing a significant body of evidence that differentiates it from other aminosterols and therapeutic agents [4].

Why Generic Substitution of Squalamine Lactate (MSI-1256F) with Other Aminosterols or Antibiotics Is Not Advisable


Squalamine lactate exhibits a multi-target mechanism of action that is not fully recapitulated by other aminosterols like trodusquemine or by standard-of-care antibiotics such as colistin and tobramycin. Its antibacterial activity against Gram-positive bacteria, which are intrinsically resistant to colistin, is a key differentiator [1]. Furthermore, its antiangiogenic properties, driven by NHE3 inhibition and calmodulin binding, are distinct from the mechanisms of pure anti-VEGF agents like ranibizumab, allowing for potential combination therapy [2]. The specific lactate salt form, protected by patents concerning polymorphic and amorphous forms, directly impacts manufacturing, product stability, and toxicity profiles, further limiting interchangeability with other squalamine salts or analogs [3]. Therefore, substituting squalamine lactate with a related compound risks losing critical activities and may introduce unforeseen biopharmaceutical challenges.

Quantitative Differentiation of Squalamine Lactate (320725-47-1): A Head-to-Head Evidence Guide for Scientific and Industrial Procurement


Broader Antibacterial Spectrum than Colistin: Efficacy Against Gram-Positive Pathogens

Squalamine demonstrates a key advantage over the clinically important antibiotic colistin. While both agents are active against Gram-negative bacteria, squalamine is uniquely effective against Gram-positive bacteria such as Staphylococcus aureus, against which colistin is inactive [1]. In a direct head-to-head broth microdilution assay, squalamine exhibited an MIC of 2 mg/L against S. aureus ATCC 25923, whereas colistin showed an MIC of >128 mg/L, indicating a >64-fold difference in potency [1]. This differential activity is critical for applications where broad-spectrum coverage is required without combination therapy.

Antibacterial Broad-spectrum Antimicrobial resistance

Enhanced In Vivo Antiangiogenic Efficacy: Superior Reduction in Neovascular Membrane Thickness

In a laser-induced choroidal neovascularization (CNV) rat model, a standard preclinical assay for wet age-related macular degeneration, systemically administered squalamine lactate demonstrated a quantifiable, significant antiangiogenic effect compared to a vehicle control [1]. Histological analysis showed that squalamine-treated eyes (n=20) had lesions with a mean CNV membrane thickness of 47 ± 11 µm, while control eyes (n=20) receiving 5% dextrose had a significantly greater mean thickness of 63 ± 14 µm [1]. This 25% reduction (p<0.001) in lesion thickness provides direct in vivo evidence of its ability to inhibit pathological blood vessel growth.

Antiangiogenic Ophthalmology Neovascularization

Synergistic Potential in Ophthalmology: Visual Acuity Gains When Combined with Ranibizumab

Squalamine lactate ophthalmic solution 0.2% has been evaluated as an adjunct to standard-of-care anti-VEGF therapy with ranibizumab. In a Phase 2 study for retinal vein occlusion (RVO)-related macular edema, the combination therapy group demonstrated a between-treatment-group difference of 9.2 letters in visual acuity gain compared to ranibizumab monotherapy [1]. Furthermore, a related study showed that initial combined therapy for 10 weeks resulted in a mean visual acuity gain of 20.3 letters and resolution of foveal edema in 95% of patients [2]. This suggests a mechanistic complementarity that could improve functional outcomes.

Anti-VEGF therapy Macular degeneration Combination therapy

Broad-Spectrum Antiviral Activity: A Differentiated Therapeutic Application

Squalamine exhibits a unique broad-spectrum antiviral profile, acting via a host-directed mechanism that neutralizes the negative electrostatic surface charge of intracellular membranes, thereby making cells less permissive to viral replication [1]. This mechanism is distinct from direct-acting antivirals and was shown to confer protection against a lethal dose of a viral pathogen in an animal model when administered 1 or 2 days after infection [2]. This represents a significant point of differentiation, as most comparator compounds (e.g., colistin, ranibizumab) lack this broad-spectrum antiviral activity. While not yet the subject of Phase 3 trials, this established property opens a distinct and valuable research application area.

Antiviral Broad-spectrum Host-directed therapy

Optimal Research and Industrial Application Scenarios for Squalamine Lactate (CAS 320725-47-1) Based on Quantitative Evidence


Development of Broad-Spectrum Topical Antimicrobials for Ocular or Dermal Infections

Given its potent activity against both Gram-negative and Gram-positive bacteria, including pathogens like S. aureus against which colistin is ineffective (MIC >128 mg/L for colistin vs. 2 mg/L for squalamine) [1], squalamine lactate is a prime candidate for formulating new broad-spectrum topical agents. This is particularly relevant for combating mixed infections and addressing the growing threat of antimicrobial resistance.

Preclinical Evaluation of Host-Directed Antiviral Therapies

The unique antiviral mechanism of squalamine, which targets host cell membranes to inhibit replication of both RNA and DNA enveloped viruses, makes it a valuable tool compound for studying host-directed antiviral strategies [2]. Its demonstrated in vivo efficacy in a lethal challenge model further supports its use in preclinical proof-of-concept studies for emerging viral threats.

Investigational Combination Therapy for Neovascular Eye Diseases

The established antiangiogenic activity, quantified by a 25% reduction in CNV membrane thickness in a rat model [3], and clinical evidence of synergy with ranibizumab in improving visual acuity [4], positions squalamine lactate as a key investigational agent for combination therapies in wet AMD and other retinal vascular disorders. Its topical formulation further enhances its potential as a convenient adjunct to intravitreal injections.

Pharmacological Studies on NHE3 Inhibition and Angiogenesis

As a potent inhibitor of the sodium-hydrogen exchanger NHE3, a mechanism linked to its antiangiogenic and anticancer effects [5], squalamine lactate is a critical chemical probe for dissecting the role of NHE3 in endothelial cell proliferation, migration, and tumor angiogenesis. This application is supported by Phase I clinical data in oncology, which established a maximum tolerated dose and pharmacokinetic profile .

Quote Request

Request a Quote for Squalamine lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.